REACTION_CXSMILES
|
C1C=C[C:4]2N(O)N=N[C:5]=2[CH:6]=1.[OH2:11].N1C=C([C:18]([OH:20])=[O:19])C=NC=1.C[CH2:22][N:23]=[C:24]=[N:25][CH2:26][CH2:27][CH2:28][N:29]([CH3:31])C.C(N([CH2:37][CH3:38])CC)C>CN(C=O)C>[N:23]1[CH:22]=[C:27]([C:28]([NH:29][C:31]2([C:18]([O:20][CH2:37][CH3:38])=[O:19])[CH2:4][CH2:5][CH2:6]2)=[O:11])[CH:26]=[N:25][CH:24]=1
|
Name
|
amine hydrochloride
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.879 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.783 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
To a room temperature, stirred solution of the
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After overnight stirring (ca. 15 h) most of the solvent
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was then diluted with EtOAc and 5% aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
This aqueous layer was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated copper (II) sulfate, half brine (twice) and then brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue, which
|
Type
|
CUSTOM
|
Details
|
Collection of the product
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
fractions and removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)C(=O)NC1(CCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.939 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |